molecular formula C17H24N2OS2 B2501400 (E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one CAS No. 2321335-85-5

(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one

Cat. No. B2501400
CAS RN: 2321335-85-5
M. Wt: 336.51
InChI Key: GKQSMPPONUSDSO-NSCUHMNNSA-N
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Description

(E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as TDP, this compound has been shown to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments. In

Scientific Research Applications

Molecular Interaction Studies

A study conducted by Brzezińska, Kośka, and Walczyński (2003) focused on the quantitative structure-activity relationship (QSAR) of thiazole and benzothiazole derivatives. They analyzed the interaction between these compounds and amino acid mixtures, utilizing thin-layer chromatography (TLC) to predict the pharmacological activity of new drug candidates. This method, which could be applicable to compounds like (E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one, highlights the importance of log P values in determining H1-antihistamine activity (Brzezińska et al., 2003).

Crystal Structure and Docking Studies

Velusamy et al. (2015) synthesized and studied the crystal structures of 1,4-diazepine derivatives, revealing their potential as drug molecules. The structures were analyzed using X-ray crystallographic methods, and the compounds were docked with target proteins, indicating potential therapeutic applications. This research could inform the structural analysis of (E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one, emphasizing the importance of molecular conformation in drug design (Velusamy et al., 2015).

Optical Property Exploration

Research by Schmidt et al. (2009) into the synthesis and properties of benzothiophene derivatives and a novel BODIPY fluorophore revealed promising optical properties. The study explored the structural and emission characteristics of these compounds, providing insights into the potential optical applications of similar compounds like (E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one (Schmidt et al., 2009).

Stability and Molecular Interaction Research

Itoh et al. (2004) investigated bis(diazo) compounds incorporated into butadiyne and thiophene units. They analyzed the stability of bis(carbenes) and their interactions with molecular oxygen, offering a perspective on the stability and reactivity of molecular structures, which could be relevant to compounds like (E)-1-[4-(Thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one (Itoh et al., 2004).

properties

IUPAC Name

(E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c20-17(3-2-15-4-11-22-14-15)19-8-1-7-18(9-10-19)16-5-12-21-13-6-16/h2-4,11,14,16H,1,5-10,12-13H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQSMPPONUSDSO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one

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